3-Azabicyclo[3.3.1]nonane hydrochloride

Photochemistry Skeletal rearrangement Heterocyclic chemistry

Researchers requiring a rigid, three-dimensional amine scaffold for medicinal chemistry often face challenges with flexible piperidine analogs that lack defined spatial orientation. 3-Azabicyclo[3.3.1]nonane hydrochloride (3-ABN HCl) provides a conformationally locked chair-chair framework that directly enhances receptor binding and metabolic stability. - Achieve sub-nanomolar potency at mu-opioid receptors (derivative P7521 IC50: 85 pM). - Streamline synthesis of Delphinium/Aconitum alkaloid natural products. - Access unique photochemical rearrangements unavailable with oxygen analogs. Supplied as a white to off-white powder at 95% purity for reliable SAR exploration and lead optimization.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
CAS No. 60364-11-6
Cat. No. B1380097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.3.1]nonane hydrochloride
CAS60364-11-6
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESC1CC2CC(C1)CNC2.Cl
InChIInChI=1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H
InChIKeyASJSMOVYIWFUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.3.1]nonane Hydrochloride: Bicyclic Amine Building Block


3-Azabicyclo[3.3.1]nonane hydrochloride is a saturated, nitrogen-containing bridged bicyclic amine (3-ABN) with the molecular formula C8H16ClN and a molecular weight of 161.67 Da. As a heterocyclic building block, it features a unique chair-chair conformation with the nitrogen atom incorporated at the 3-position, providing a defined three-dimensional scaffold for medicinal chemistry and natural product synthesis . The compound is available from multiple reputable chemical suppliers as a white to off-white powder with a typical purity of 95% .

Bicyclic amine scaffold designed for medicinal chemistry and natural product synthesis
Rigid chair-chair conformation provides a defined 3D spatial orientation for target binding
Compatible with one-pot tandem Mannich annulation for efficient derivatization and scaffold diversification

Why 3-Azabicyclo[3.3.1]nonane Is Not Interchangeable


The 3-azabicyclo[3.3.1]nonane (3-ABN) scaffold possesses a highly defined, rigid chair-chair conformation that is not present in more flexible piperidine-based systems or in other bridged bicyclic amines such as 3-oxabicyclo[3.3.1]nonanes or 1-azabicyclo[2.2.2]octanes [1]. This conformational restraint directly impacts receptor binding geometry, metabolic stability, and the types of downstream chemical transformations achievable, including unique photochemical rearrangements not observed with oxygen analogs [2]. Therefore, selecting a specific analog without consideration of these quantitative differences in reactivity, binding kinetics, and synthetic utility will lead to irreproducible or suboptimal outcomes in both research and industrial settings.

  • 3-Oxabicyclo analogs lack nitrogen-dependent photochemical reactivity, which may limit access to heterotricyclic systems.
  • Flexible piperidine rings do not maintain the rigid chair-chair conformation, potentially shifting receptor-binding geometry and metabolic stability profiles.
  • Other bridged amines (e.g., 3-azabicyclo[3.1.1]heptane) often require multi-step syntheses with lower overall yields, affecting procurement scalability and cost.

Comparative Evidence: 3-Azabicyclo[3.3.1]nonane vs. Analogs


Photochemical Rearrangement vs. 3-Oxabicyclo[3.3.1]nonane

Under identical photochemical or Lewis acidic conditions, 3-azabicyclo[3.3.1]nonane derivatives undergo a unique skeletal cleavage to afford novel heterotricyclic systems, a reaction pathway completely inaccessible to their oxygen analog 3-oxabicyclo[3.3.1]nonane [1]. This binary on/off reactivity (rearrangement observed vs. no reaction) is a direct consequence of the nitrogen heteroatom's electronic and structural influence on the bicyclic framework.

Photochemical Reactivity
Head-to-head
3-ABN: undergoes skeletal cleavage to afford novel heterotricycles
3-Oxa analog: no reaction under identical conditions
Enables nitrogen-specific synthetic pathways inaccessible to oxygen analogs
Photochemical or Lewis acid conditions required; study [1]
Photochemistry Skeletal rearrangement Heterocyclic chemistry

Conformational Rigidity vs. Flexible Piperidines

3-Azabicyclo[3.3.1]nonane derivatives exhibit a highly preferred flattened chair-chair (CC-β) conformation with the N-substituent equatorially positioned, as determined by molecular mechanics calculations and NMR spectroscopy [1]. This contrasts with the dynamic conformational equilibrium observed in monocyclic piperidine derivatives, which lack the bridging constraint and therefore sample a broader range of low-energy conformers.

Conformational Preference
Class-level
3-ABN: preferred flattened chair-chair (CC-β) with equatorial N-substituent
Piperidines: dynamic equilibrium among multiple chair conformers
Supports pre-organized binding geometry that may reduce entropic penalty
Solution-state NMR and molecular mechanics calculations [1]
Conformational analysis NMR spectroscopy Medicinal chemistry

One-Pot Synthesis Efficiency vs. Multi-Step Routes

A one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine directly provides substituted 3-azabicyclo[3.3.1]nonane derivatives in good yields of up to 83% [1]. In contrast, the synthesis of structurally similar 3-azabicyclo[3.1.1]heptane or 3-azabicyclo[3.2.1]octane building blocks often requires lengthier, multi-step sequences with lower overall yields [2].

Synthetic Efficiency
Cross-study
Up to 83% yield in a single-pot tandem Mannich annulation
Comparator amines (e.g., 3-azabicyclo[3.1.1]heptane): multi-step, lower-yielding routes
May reduce synthetic step count and cost of goods for large-scale procurement
One-pot procedure using aromatic ketones and dimethylamine [1]
Organic synthesis Process chemistry Building block preparation

Mu-Opioid Agonist P7521 Potency vs. Morphine

A derivative of the 3-azabicyclo[3.3.1]nonane core, compound P7521, demonstrated an IC50 of 85 pM in inhibiting electrically stimulated contractions of the guinea pig ileum myenteric plexus-longitudinal muscle (GPIML), which is 4134-fold more potent than morphine (IC50 0.35 µM) in the same assay [1]. This potency gain is directly attributed to the 3-ABN scaffold's ability to present pharmacophores in a defined, high-affinity orientation for the mu-opioid receptor.

GPCR Assay Potency
Head-to-head
P7521 (3-ABN derivative) IC50 = 85 pM
Morphine IC50 = 0.35 µM (4134-fold difference)
Supports target-engagement assay context for GPCR lead optimization studies
Guinea pig ileum myenteric plexus electrical stimulation assay; derivative-specific [1]
Opioid pharmacology Analgesic development GPCR ligands

3-Azabicyclo[3.3.1]nonane Hydrochloride Applications


GPCR Ligand Optimization

Medicinal chemistry programs targeting GPCRs, particularly mu-opioid receptors, can leverage the 3-ABN scaffold to achieve sub-nanomolar potency. The derivative P7521, built on this core, achieved an IC50 of 85 pM, representing a >4000-fold improvement over morphine [1]. Procurement of the parent 3-ABN hydrochloride enables rapid SAR exploration around this validated pharmacophore.

Stereoselective Natural Product Total Synthesis

The 3-ABN core is a key structural motif in complex natural products such as the Delphinium and Aconitum alkaloids (e.g., methyllycaconitine, haliclonin A) [1]. Its rigid, chiral framework is essential for mimicking the AE ring system found in these bioactive molecules. Using 3-azabicyclo[3.3.1]nonane hydrochloride as a starting material or advanced intermediate can significantly streamline the convergent synthesis of these therapeutically interesting targets.

Conformationally Constrained Bioisosteres

The rigid chair-chair conformation of 3-ABN [1] provides a defined spatial orientation that is highly valuable for replacing flexible piperidine rings in drug candidates. This replacement can improve metabolic stability and target selectivity by reducing off-target interactions associated with conformational flexibility. Researchers procuring this building block aim to 'lock' a bioactive conformation, thereby enhancing the drug-likeness of lead compounds.

Photochemical Access to Heterotricyclic Systems

Synthetic methodology groups focused on generating novel chemical space can utilize 3-ABN's unique photochemical reactivity, which is absent in oxygen analogs [1]. This nitrogen-dependent skeletal rearrangement provides a rapid, unconventional route to heterotricyclic systems that are not easily accessible through other means, offering a strategic advantage for building diverse compound libraries.

Application
Selection Property
Validation Focus
GPCR Lead Optimization Studies
Conformational pre-organization for target engagement
Target-engagement and selectivity assay review
Stereoselective Natural Product Total Synthesis
Rigid chiral bicyclic framework matching alkaloid AE ring systems
Stereochemical fidelity and synthetic convergence assessment
Conformationally Constrained Bioisostere Replacement
Defined 3D orientation vs. flexible piperidine rings
Metabolic stability and off-target selectivity profiling
Photochemical Library Synthesis
Nitrogen-dependent skeletal rearrangement reactivity
Reaction scope and heterotricycle diversity exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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